![molecular formula C27H28N2O4 B12446151 3,11-di(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446151.png)
3,11-di(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,11-di(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound featuring a dibenzodiazepine core with furan and hexanoyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-di(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of the dibenzodiazepine core and subsequent functionalization with furan and hexanoyl groups. Common synthetic routes may involve:
Formation of the Dibenzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization with Furan Groups:
Hexanoylation: The hexanoyl group can be introduced through acylation reactions using hexanoyl chloride or anhydride in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3,11-di(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group in the hexanoyl moiety can be reduced to form alcohols or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings may yield furanones, while reduction of the hexanoyl group may produce hexanol derivatives.
科学研究应用
3,11-di(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: Its unique structural features make it suitable for use in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 3,11-di(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modulate.
Pathways: Biological pathways that are affected by the compound’s activity, leading to its observed effects.
相似化合物的比较
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A furan-containing compound with applications in organic electronics.
Benzo[1,2-b4,5-b′]difuran and furan substituted diketopyrrolopyrrole: Used in organic photovoltaics.
Uniqueness
3,11-di(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of furan, hexanoyl, and dibenzodiazepine moieties, which confer distinct chemical and biological properties not found in other similar compounds.
属性
分子式 |
C27H28N2O4 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC 名称 |
6,9-bis(furan-2-yl)-5-hexanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H28N2O4/c1-2-3-4-13-25(31)29-21-10-6-5-9-19(21)28-20-16-18(23-11-7-14-32-23)17-22(30)26(20)27(29)24-12-8-15-33-24/h5-12,14-15,18,27-28H,2-4,13,16-17H2,1H3 |
InChI 键 |
WODPAPKCXDYOQJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CO3)NC4=CC=CC=C41)C5=CC=CO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl rel-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride](/img/structure/B12446100.png)
![(5E)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446107.png)
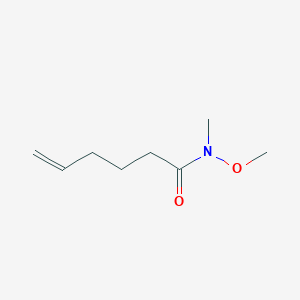


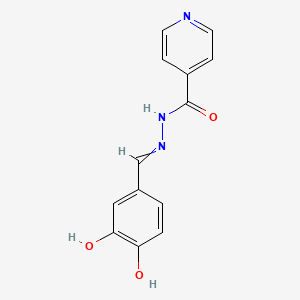
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride dihydrate](/img/structure/B12446146.png)
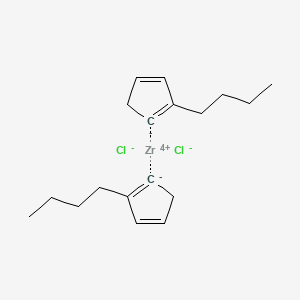
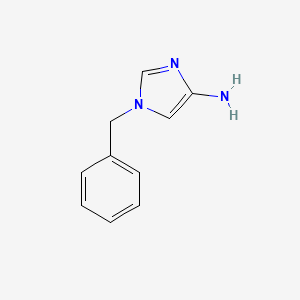
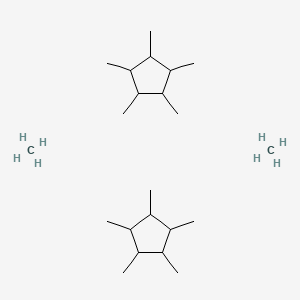
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12446171.png)
